![molecular formula C10H15NO4 B13129330 3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)- is a complex organic compound with a unique structure that includes a butynoic acid backbone and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)- typically involves multiple steps. One common method starts with the preparation of the butynoic acid derivative, followed by the introduction of the Boc-protected amino group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond in the butynoic acid moiety to a double or single bond.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)- depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The molecular targets and pathways involved are determined by the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Butenoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-
- 3-Butenoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-,(2R)-
Uniqueness
3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)- is unique due to its butynoic acid backbone and Boc-protected amino group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid |
InChI |
InChI=1S/C10H15NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h1H,2-5H3,(H,11,14)(H,12,13)/t10-/m1/s1 |
InChI Key |
SYWWVGBCSHMZNN-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@](C#C)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


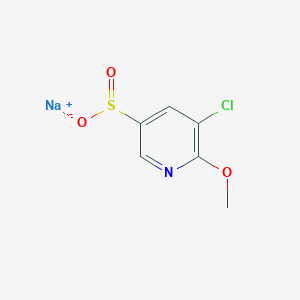



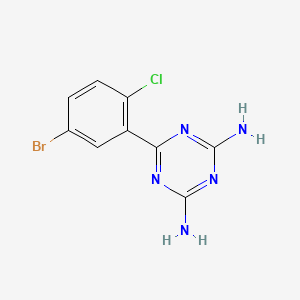
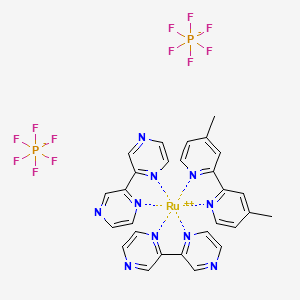
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)

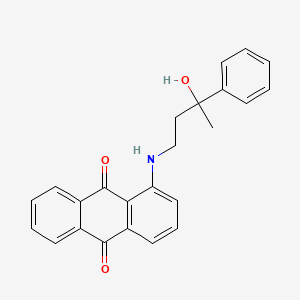


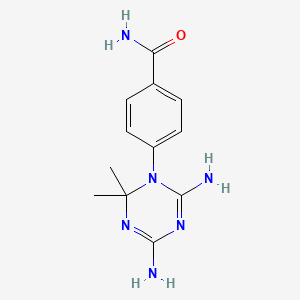
![[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)

